molecular formula C15H22O3 B8627321 Ethyl 7-(4-hydroxyphenyl)heptanoate CAS No. 151608-68-3

Ethyl 7-(4-hydroxyphenyl)heptanoate

Cat. No.: B8627321
CAS No.: 151608-68-3
M. Wt: 250.33 g/mol
InChI Key: XAWDFINNKUHQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(4-hydroxyphenyl)heptanoate is an ester derivative featuring a heptanoate backbone substituted with a 4-hydroxyphenyl group at the seventh carbon. These compounds are often utilized in organic synthesis, flavor chemistry, and pharmaceutical research due to their tunable physicochemical properties and biological relevance.

Properties

CAS No.

151608-68-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 7-(4-hydroxyphenyl)heptanoate

InChI

InChI=1S/C15H22O3/c1-2-18-15(17)8-6-4-3-5-7-13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3

InChI Key

XAWDFINNKUHQHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of ethyl 7-(4-hydroxyphenyl)heptanoate, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Findings
This compound 4-hydroxyphenyl C₁₅H₂₂O₃ 262.33 g/mol Hypothesized applications in medicinal chemistry (inference from analogs) .
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate 4-methoxyphenyl, 4,7-diketo C₁₆H₂₀O₅ 292.33 g/mol Synthetic intermediate; >95% purity in reagent-grade materials .
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate 4-bromophenyl, 4,7-diketo C₁₅H₁₇BrO₄ 353.20 g/mol Used in cross-coupling reactions; CAS 1208318-08-4 .
Ethyl heptanoate None (unsubstituted) C₉H₁₈O₂ 158.24 g/mol Flavor additive in Baijiu (Chinese liquor); concentrations ~3.38 mg/L .
Ethyl 7-(4-acetoxyphenyl)-7-((diphenylmethylene)amino)heptanoate 4-acetoxyphenyl, diphenylmethylene amino C₂₉H₃₁NO₅ 473.56 g/mol Synthetic product (57% yield) for photochemical studies .
Key Observations:
  • Substituent Effects : The 4-hydroxyphenyl group likely increases polarity compared to methoxy (electron-donating) or bromo (electron-withdrawing) analogs, influencing solubility and reactivity .
  • Ketone Functionality : Compounds with 4,7-diketo groups (e.g., CAS 1208318-08-4) exhibit distinct reactivity, such as participation in Michael addition or nucleophilic acyl substitution .
  • Biological Relevance: Ethyl heptanoate is a flavor compound in Baijiu, while brominated and diketo derivatives are used in synthetic organic chemistry .

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